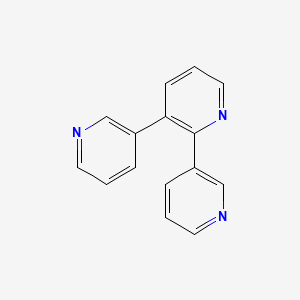

2,3-Di(pyridin-3-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Di(pyridin-3-yl)pyridin ist eine heterocyclische organische Verbindung, die aus drei Pyridinringen besteht. Pyridin ist eine basische heterocyclische organische Verbindung mit der chemischen Formel C₅H₅N. Die Struktur von 2,3-Di(pyridin-3-yl)pyridin umfasst zwei Pyridinringe, die an den Positionen 2 und 3 eines zentralen Pyridinrings befestigt sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,3-Di(pyridin-3-yl)pyridin kann durch verschiedene Verfahren erreicht werden. Ein gängiger Ansatz beinhaltet die Reaktion von Pyridin-3-carbaldehyd mit einem geeigneten Reagenz unter bestimmten Bedingungen. Beispielsweise kann eine Kondensationsreaktion zwischen Pyridin-3-carbaldehyd und einem sekundären Amin in Gegenwart eines Katalysators die gewünschte Verbindung ergeben . Ein weiteres Verfahren beinhaltet die Verwendung einer palladiumkatalysierten Kreuzkupplungsreaktion, wie z. B. der Suzuki-Miyaura-Kupplung, bei der Pyridin-3-boronsäure mit einem halogenierten Pyridinderivat gekoppelt wird .

Industrielle Produktionsverfahren

Die industrielle Produktion von 2,3-Di(pyridin-3-yl)pyridin beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in reiner Form zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,3-Di(pyridin-3-yl)pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Wasserstoffatome durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Halogenierungsmittel wie Brom oder Chlor in Gegenwart eines Katalysators.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Pyridincarbonsäuren führen, während die Reduktion zu Pyridinalkoholen führen kann. Substitutionsreaktionen können zu verschiedenen funktionalisierten Pyridinderivaten führen.

Wissenschaftliche Forschungsanwendungen

2,3-Di(pyridin-3-yl)pyridin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Ligand in der Koordinationschemie verwendet, um Komplexe mit Übergangsmetallen zu bilden.

Wirkmechanismus

Der Wirkmechanismus von 2,3-Di(pyridin-3-yl)pyridin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -pfaden. In biologischen Systemen kann es beispielsweise an Enzyme oder Rezeptoren binden, deren Aktivität modulieren und zu therapeutischen Wirkungen führen. Die Fähigkeit der Verbindung, Koordinationskomplexe mit Metallen zu bilden, spielt auch eine entscheidende Rolle für ihre katalytischen Eigenschaften .

Wirkmechanismus

The mechanism of action of 2,3-Di(pyridin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s ability to form coordination complexes with metals also plays a crucial role in its catalytic properties .

Vergleich Mit ähnlichen Verbindungen

2,3-Di(pyridin-3-yl)pyridin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

N,N′-Di(pyridin-4-yl)-pyridin-3,5-dicarboxamid:

3-(2-(pyridin-3-yl)disulfanyl)pyridin: Diese Verbindung enthält eine Disulfidbindung, die ihr unterschiedliche chemische und biologische Eigenschaften verleiht.

Pyridin-3,5-dicarbonsäure: Diese Verbindung enthält Carbonsäuregruppen, die sie für die Synthese von Koordinationspolymeren und anderen fortschrittlichen Materialien nützlich machen.

Die Einzigartigkeit von 2,3-Di(pyridin-3-yl)pyridin liegt in seiner strukturellen Einfachheit und Vielseitigkeit, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht.

Eigenschaften

Molekularformel |

C15H11N3 |

|---|---|

Molekulargewicht |

233.27 g/mol |

IUPAC-Name |

2,3-dipyridin-3-ylpyridine |

InChI |

InChI=1S/C15H11N3/c1-4-12(10-16-7-1)14-6-3-9-18-15(14)13-5-2-8-17-11-13/h1-11H |

InChI-Schlüssel |

KCGVYMGPANDKMU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)C2=C(N=CC=C2)C3=CN=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B12303403.png)

![rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis](/img/structure/B12303437.png)

![1',4-Didehydro-1-deoxy-3'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydro-1-oxorifamycinVIII](/img/structure/B12303441.png)

![(2S)-2-[(6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B12303452.png)

![7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide](/img/structure/B12303457.png)

![[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate](/img/structure/B12303467.png)